molecular formula C13H18O B14205476 3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol CAS No. 832712-96-6

3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol

Cat. No.: B14205476
CAS No.: 832712-96-6
M. Wt: 190.28 g/mol
InChI Key: RANFOWWZIYBIDR-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol is an organic compound with the molecular formula C13H18O. It is a member of the class of compounds known as alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenylacetylene with 3-methyl-2-penten-1-ol under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways. The hydroxyl group plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-phenylpentan-1-ol
  • 3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol
  • 3-Penten-2-ol

Uniqueness

3-Methyl-5-(2-methylphenyl)pent-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Properties

CAS No.

832712-96-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-methyl-5-(2-methylphenyl)pent-2-en-1-ol

InChI

InChI=1S/C13H18O/c1-11(9-10-14)7-8-13-6-4-3-5-12(13)2/h3-6,9,14H,7-8,10H2,1-2H3

InChI Key

RANFOWWZIYBIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(=CCO)C

Origin of Product

United States

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